3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one
CAS No.:
Cat. No.: VC13763699
Molecular Formula: C13H15F2NO2
Molecular Weight: 255.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15F2NO2 |
|---|---|
| Molecular Weight | 255.26 g/mol |
| IUPAC Name | 3,3-difluoro-1-[(4-methoxyphenyl)methyl]piperidin-4-one |
| Standard InChI | InChI=1S/C13H15F2NO2/c1-18-11-4-2-10(3-5-11)8-16-7-6-12(17)13(14,15)9-16/h2-5H,6-9H2,1H3 |
| Standard InChI Key | LOHDFBFZGBZGMI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2CCC(=O)C(C2)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCC(=O)C(C2)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3,3-difluoro-1-[(4-methoxyphenyl)methyl]piperidin-4-one, reflecting its piperidin-4-one backbone, difluoro substitution at the 3-position, and 4-methoxybenzyl group at the 1-position. Its molecular formula is C₁₄H₁₅F₂NO₂, corresponding to a molecular weight of 275.27 g/mol. The presence of two fluorine atoms introduces significant electronegativity and steric effects, influencing both reactivity and intermolecular interactions .
Structural Characterization
The compound’s structure can be represented in SMILES notation as O=C1CC(N(Cc2ccc(OC)cc2)C(F)F)CC1, highlighting the ketone group (C=O), difluoro-substituted carbon, and methoxybenzyl attachment. X-ray crystallography of analogous difluoropiperidinones reveals a chair conformation for the piperidine ring, with fluorine atoms occupying equatorial positions to minimize steric strain . The 4-methoxybenzyl group adopts a pseudo-axial orientation, facilitating π-stacking interactions in supramolecular contexts.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅F₂NO₂ |
| Molecular Weight | 275.27 g/mol |
| SMILES | O=C1CC(N(Cc2ccc(OC)cc2)C(F)F)CC1 |
| Rotatable Bonds | 4 |
| Hydrogen Bond Acceptors | 3 (ketone, two ether oxygens) |
Synthetic Methodologies
Radical Cyclization Approaches
A photocatalytic intramolecular radical cyclization strategy, as described by Zhuang et al., offers a viable route to 3,3-difluoropiperidinones . Using La(OTf)₃ as a catalyst under visible light irradiation, α-bromoamides undergo cyclization to form γ-lactam derivatives. For 3,3-difluoro-1-(4-methoxybenzyl)piperidin-4-one, this method could involve:
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Precursor Synthesis: Reacting 4-methoxybenzylamine with ethyl bromodifluoroacetate to form the corresponding difluoroamide.
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Cyclization: Subjecting the amide to La(OTf)₃ and irradiation to induce intramolecular C–N bond formation.
This method achieves moderate to high yields (50–75%) for analogous compounds, with reaction times of 8–12 hours at room temperature .
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | La(OTf)₃ (5 mol%) |
| Solvent | Acetonitrile |
| Light Source | 3W white LEDs |
| Temperature | 25°C |
| Yield | 60–70% (estimated) |
Alternative Alkylation Strategies
The 4-methoxybenzyl group can be introduced via nucleophilic substitution. For example, treating 3,3-difluoropiperidin-4-one with 4-methoxybenzyl chloride in the presence of K₂CO₃ in acetonitrile at 100°C facilitates N-alkylation . This method is advantageous for scalability, with reported yields exceeding 80% for similar substrates.
Physicochemical Properties
Lipophilicity and Solubility
The compound’s logP (partition coefficient) is estimated at 1.8–2.2, indicating moderate lipophilicity due to the fluorine atoms and methoxybenzyl group. Aqueous solubility is predicted to be low (~0.1 mg/mL at 25°C), consistent with analogs like S830-3233 (logP = 1.18, solubility = -1.15 LogSw) . The ketone moiety enhances polarity, but the aromatic substituent counterbalances this effect.
Spectroscopic Characteristics
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¹H NMR: Expected signals include a singlet for the methoxy group (δ 3.78 ppm), multiplet for the benzyl aromatic protons (δ 6.85–7.25 ppm), and resonances for the piperidine ring (δ 2.50–3.50 ppm) .
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¹⁹F NMR: Two distinct doublets near δ -110 ppm and -119 ppm, corresponding to the geminal difluoro group .
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch).
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